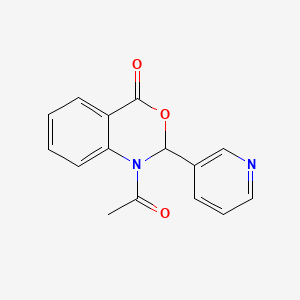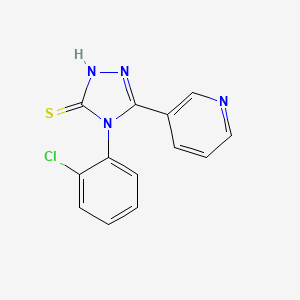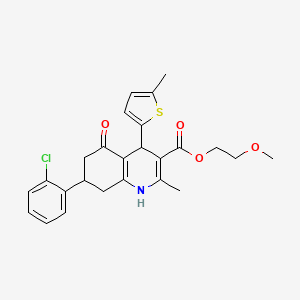![molecular formula C19H12N2O4S B11083664 N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide](/img/structure/B11083664.png)
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a thiophene ring in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of Dibenzo[b,f]oxepine Core: The dibenzo[b,f]oxepine core can be synthesized through a cyclization reaction involving biphenyl derivatives. This step often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.
Thiophene Carboxamide Formation: The final step involves the coupling of the nitrodibenzo[b,f]oxepine intermediate with a thiophene carboxylic acid derivative. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.
Oxidation: Oxidation reactions can modify the thiophene ring, potentially forming sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and potential biological activity, it may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action.
Chemical Biology: It may be employed as a chemical probe to investigate cellular pathways and processes, especially those involving oxidative stress or nitro group reduction.
Material Science: The unique electronic properties of the thiophene ring could make it useful in the development of organic electronic materials or sensors.
Mechanism of Action
The exact mechanism of action of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide would depend on its specific biological target. potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit enzymes involved in critical cellular processes, such as kinases or proteases, by binding to their active sites.
Interaction with DNA: It could intercalate into DNA, disrupting replication and transcription processes.
Modulation of Signaling Pathways: The compound might affect signaling pathways by interacting with receptors or other signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine Derivatives: Compounds with similar core structures but different substituents, such as methoxy or halogen groups.
Thiophene Carboxamides: Compounds with a thiophene ring and carboxamide group but different aromatic systems.
Uniqueness
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide is unique due to the combination of a nitro group, dibenzo[b,f]oxepine core, and thiophene ring. This combination imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H12N2O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-nitrobenzo[b][1]benzoxepin-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12N2O4S/c22-19(18-6-3-9-26-18)20-15-10-13(21(23)24)11-17-14(15)8-7-12-4-1-2-5-16(12)25-17/h1-11H,(H,20,22) |
InChI Key |
YKOKLYWFULXSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(propan-2-yl)-N~4~,N~6~-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11083585.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B11083601.png)

![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11083614.png)
![11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083615.png)


![Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11083622.png)
![5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11083629.png)
![N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11083643.png)
![6-Amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11083679.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11083685.png)
![butyl 4-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}benzoate](/img/structure/B11083692.png)
![ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B11083699.png)
